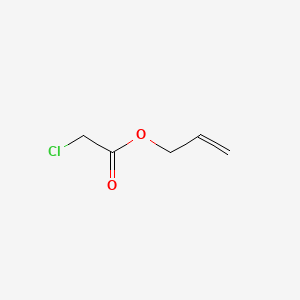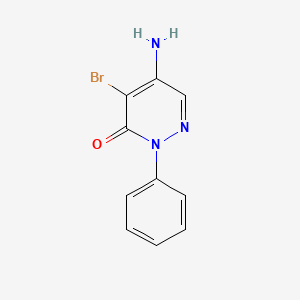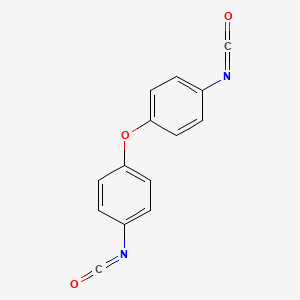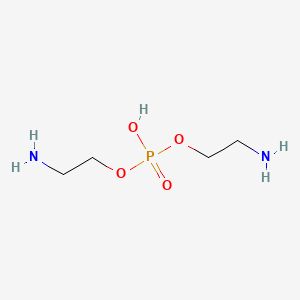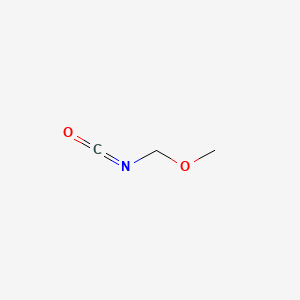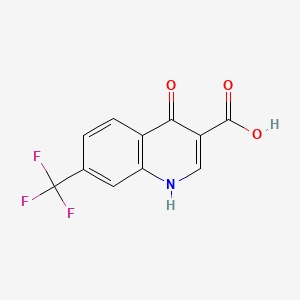
氟氯酰草胺
描述
科学研究应用
Flumiclorac has several scientific research applications, including:
Agricultural Research: It is widely used in studies related to weed control and crop protection.
Environmental Studies: Research on the environmental impact of flumiclorac, including its degradation and mobility in soil and water.
Biological Studies: Studies on the effects of flumiclorac on non-target organisms, including its toxicity to aquatic life and honeybees.
作用机制
Target of Action
Flumiclorac primarily targets the protoporphyrinogen oxidase (PPO) enzyme . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for plant growth and development .
Mode of Action
Flumiclorac, as a PPO inhibitor, disrupts the normal functioning of the PPO enzyme . The inhibition of the PPO enzyme leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . This interaction results in the disruption of cellular integrity, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Flumiclorac is the heme and chlorophyll biosynthesis pathway . By inhibiting the PPO enzyme, Flumiclorac prevents the conversion of protoporphyrinogen IX to protoporphyrin IX . This disruption leads to an accumulation of singlet oxygen in the presence of light, causing extensive lipid peroxidation and immediate cellular death in sensitive plant species .
Pharmacokinetics
It’s known that flumiclorac is a post-emergence herbicide , suggesting that it is likely absorbed through the leaves of plants and distributed to the site of action
Result of Action
The molecular and cellular effects of Flumiclorac’s action result in the death of the plant cells . The most common visual symptoms of PPO herbicides are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . The youngest leaves of tolerant plants may show yellow or reddish spotting (called ‘bronzing’) .
生化分析
Biochemical Properties
Flumiclorac functions by inhibiting the enzyme protoporphyrinogen oxidase (Protox), which is crucial in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species (ROS) under light exposure, causing cellular damage and plant death . Flumiclorac interacts with various biomolecules, including enzymes and proteins involved in the chlorophyll biosynthesis pathway, leading to its herbicidal effects.
Cellular Effects
Flumiclorac affects various types of cells, particularly plant cells, by disrupting cellular processes such as photosynthesis and respiration. The accumulation of protoporphyrin IX and subsequent ROS production leads to lipid peroxidation, membrane damage, and cell death. This compound also influences cell signaling pathways and gene expression related to stress responses and detoxification mechanisms .
Molecular Mechanism
At the molecular level, Flumiclorac exerts its effects by binding to the active site of protoporphyrinogen oxidase, inhibiting its activity. This binding prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the latter. The generated ROS cause oxidative stress, damaging cellular components such as lipids, proteins, and nucleic acids . This enzyme inhibition is the primary mechanism through which Flumiclorac exerts its herbicidal action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flumiclorac change over time due to its stability and degradation. Flumiclorac is not persistent in soil and aquatic systems, degrading through hydrolysis and photolysis . Long-term exposure to Flumiclorac in in vitro or in vivo studies has shown that its herbicidal effects diminish as the compound degrades, reducing its impact on cellular function over time.
Dosage Effects in Animal Models
The effects of Flumiclorac vary with different dosages in animal models. At low doses, Flumiclorac may not exhibit significant toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of Flumiclorac is required to elicit a noticeable biological response . Toxicity studies have shown that high doses can be harmful to non-target organisms, including aquatic life and mammals.
Metabolic Pathways
Flumiclorac is involved in metabolic pathways related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450 monooxygenases, which facilitate its breakdown into less toxic metabolites. These metabolic processes help in reducing the herbicidal activity of Flumiclorac over time and contribute to its overall environmental fate .
Transport and Distribution
Within cells and tissues, Flumiclorac is transported and distributed through various mechanisms. It is absorbed by plant foliage and translocated to different parts of the plant, where it exerts its herbicidal effects. The compound interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments . This distribution is crucial for its effectiveness in controlling broad-leaved weeds.
Subcellular Localization
Flumiclorac’s subcellular localization is primarily within the chloroplasts, where it inhibits protoporphyrinogen oxidase. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The accumulation of Flumiclorac in chloroplasts leads to the disruption of chlorophyll biosynthesis and the generation of ROS, resulting in cellular damage and plant death .
准备方法
Synthetic Routes and Reaction Conditions
Flumiclorac can be synthesized through a multi-step process involving several key intermediates. One common synthetic route involves the following steps :
Preparation of 2-chloro-4-fluoro-5-nitrophenol: This intermediate is prepared by chlorinating para-fluorophenol, followed by nitration.
Formation of 2-chloro-4-fluoro-5-nitrophenoxyacetic acid: The nitrophenol is reacted with chloroacetic acid in the presence of a base.
Reduction to 2-chloro-4-fluoro-5-aminophenoxyacetic acid: The nitro group is reduced to an amino group using iron powder and acetic acid.
Cyclization to form the isoindole ring: The aminophenoxyacetic acid is reacted with tetrahydrophthalic anhydride to form the isoindole ring structure.
Esterification: The final step involves esterifying the carboxylic acid with pentanol to form flumiclorac-pentyl.
Industrial Production Methods
Industrial production of flumiclorac typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process involves rigorous quality control measures to ensure the consistency of the final product .
化学反应分析
Types of Reactions
Flumiclorac undergoes several types of chemical reactions, including:
Oxidation: Flumiclorac can be oxidized to form various degradation products.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and acetic acid are commonly used for the reduction of nitro groups.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various intermediates and the final esterified product, flumiclorac-pentyl .
相似化合物的比较
Flumiclorac belongs to the class of PPO inhibitor herbicides, which also includes compounds such as:
Acifluorfen: Another PPO inhibitor used for post-emergence weed control.
Fomesafen: Known for its effectiveness against a broad spectrum of weeds.
Lactofen: Used in various crops for controlling broad-leaved weeds.
Compared to these compounds, flumiclorac is unique in its specific chemical structure and its application in certain crops like soybean and cotton .
属性
IUPAC Name |
2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO5/c17-10-5-11(18)12(6-13(10)24-7-14(20)21)19-15(22)8-3-1-2-4-9(8)16(19)23/h5-6H,1-4,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQIAHNFBAFBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3F)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236453 | |
| Record name | Flumiclorac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87547-04-4 | |
| Record name | Flumiclorac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87547-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumiclorac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087547044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumiclorac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUMICLORAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA50E25M0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Flumiclorac selectively controls weeds postemergence (POST) by inhibiting protoporphyrinogen oxidase (Protox) [, ]. This enzyme is crucial in the biosynthesis of chlorophyll.
A: Flumiclorac causes rapid desiccation and necrosis in susceptible plants, similar to the effects observed with diphenyl ether and bipyridinium herbicides [].
A: Protox inhibition disrupts chlorophyll production, leading to the accumulation of protoporphyrin IX (PPIX) in plant tissues []. This accumulation, triggered by light exposure, ultimately results in the formation of reactive oxygen species, causing cellular damage and plant death.
A: The full IUPAC name for Flumiclorac is pentyl 2-chloro-4-fluoro-5-[(tetrahydro-3-oxo-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]acetate [].
A: A shorter name often used in scientific literature is [[2-chloro-4-fluoro-5-[(tetrahydro-3-oxo-1H, 3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]thio]acetate [].
A: Yes, field and laboratory studies suggest that the presence of dew can reduce the herbicidal activity of Flumiclorac. One study observed a reduction in common lambsquarters control by 5% and redroot pigweed control by 20% when dew was present [].
A: Yes, environmental conditions at the time of application significantly impact both weed control efficacy and soybean tolerance []. Applications made at 6:00 am were associated with the most significant soybean injury but also the greatest common lambsquarters control compared to applications made at 2:00 pm or 10:00 pm.
A: While specific cases of Flumiclorac resistance haven't been widely documented in the provided papers, its use in combination with glyphosate is discussed as a strategy for preventing the development of resistance [].
ANone: While the provided papers focus primarily on Flumiclorac's efficacy and application in agricultural settings, broader environmental impact studies are not extensively covered.
A: Yes, several alternative herbicides are discussed in the research, often in the context of tank mixtures or for controlling specific weed species. For instance, researchers found that CGA 152005 and primisulfuron could be effective alternatives for managing burcucumber in corn, while Flumiclorac and halosulfuron proved less effective [].
A: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to determine Flumiclorac residues in food products []. This method offers high sensitivity and selectivity for quantifying the herbicide in complex matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


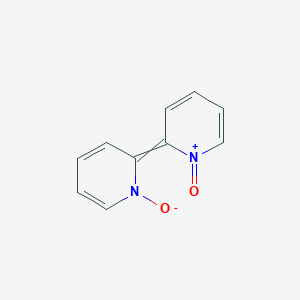
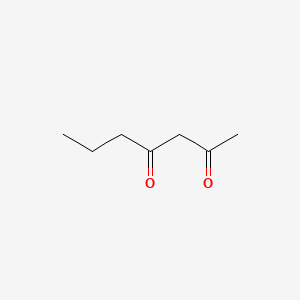
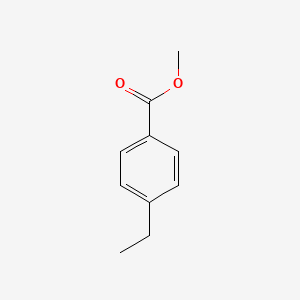
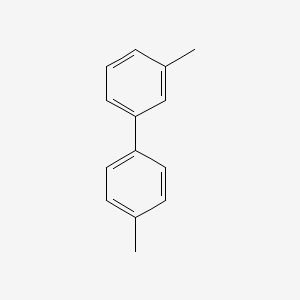
![2-[(pyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1265721.png)
